molecular formula C45H61N4O9PSi B12387423 3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B12387423
M. Wt: 872.0 g/mol
InChI Key: SKNLXHRBXYGJOC-BWTNQWCASA-N
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Description

The compound “3-[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple functional groups, including methoxyphenyl, tert-butyl(dimethyl)silyl, and pyrimidinyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions The initial step typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
  • Sulfur compounds
  • Lorazepam Related Compound D

Uniqueness

The uniqueness of this compound lies in its highly complex structure, which allows for a wide range of chemical modifications and interactions. This makes it a versatile tool in various fields of research, offering opportunities for the development of new materials, drugs, and chemical processes.

Properties

Molecular Formula

C45H61N4O9PSi

Molecular Weight

872.0 g/mol

IUPAC Name

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i26+1,28+1,30+1,38+1,39+1,40+1,41+1,42+1,43+1,47+1,48+1

InChI Key

SKNLXHRBXYGJOC-BWTNQWCASA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)[15N]2[13CH]=[13CH][13C](=O)[15NH][13C]2=O)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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